![molecular formula C16H21ClN4O3 B5090474 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide](/img/structure/B5090474.png)
N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. This compound was first developed by Cephalon Inc. and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
CEP-1347 exerts its neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in several cellular processes, including apoptosis, inflammation, and oxidative stress. In neurodegenerative diseases, the JNK pathway is overactivated, leading to neuronal damage and death. By inhibiting the JNK pathway, CEP-1347 can prevent or slow down the progression of these diseases.
Biochemical and Physiological Effects
CEP-1347 has been shown to have several biochemical and physiological effects. In preclinical studies, CEP-1347 has been shown to reduce neuronal damage and death, decrease inflammation, and improve motor function. CEP-1347 has also been shown to increase the levels of several neurotrophic factors, which can promote neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CEP-1347 in lab experiments is its specificity for the JNK pathway. CEP-1347 does not affect other signaling pathways, which can reduce the risk of off-target effects. However, one of the limitations of using CEP-1347 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Several future directions for the research on CEP-1347 can be identified. First, further preclinical studies are needed to determine the optimal dosage and administration route for CEP-1347. Second, clinical trials are needed to determine the safety and efficacy of CEP-1347 in humans. Third, the potential therapeutic applications of CEP-1347 in other diseases, such as stroke and traumatic brain injury, should be explored. Fourth, the development of new analogs of CEP-1347 with improved solubility and bioavailability can further enhance its therapeutic potential.
Conclusion
In conclusion, CEP-1347 is a small molecule inhibitor that has shown promising therapeutic potential in neurodegenerative diseases. Its specificity for the JNK pathway and neuroprotective effects make it a promising candidate for further development. Further research is needed to determine its optimal dosage, safety, and efficacy in humans, as well as its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of CEP-1347 involves a series of chemical reactions starting from 2-chlorobenzoyl chloride and 1-piperazineethanol. The final product is obtained through the reaction of N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide with methanesulfonic acid. The process of synthesizing CEP-1347 has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
CEP-1347 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Several preclinical studies have shown that CEP-1347 has neuroprotective effects, which can prevent or slow down the progression of these diseases. CEP-1347 has also been shown to have anti-inflammatory properties, which can further contribute to its therapeutic potential.
Propiedades
IUPAC Name |
N'-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3/c1-18-14(22)15(23)19-6-7-20-8-10-21(11-9-20)16(24)12-4-2-3-5-13(12)17/h2-5H,6-11H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRBPWHULPWMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-methylethanediamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.